Meralluride

diuretic potency mercurial diuretics human bioassay

Meralluride is the benchmark organomercurial diuretic reference (potency=1.0) for calibrating diuretic efficacy across drug classes. Its unique intact-molecule excretion (>90% unchanged within 6h) enables precise renal tubular transport and organomercurial metabolism studies. Sourced for comparative SAR research against thiazides (chlorothiazide 39.7% efficacy) and mercurials (chlormerodrin 3.3× potency). Custom synthesis only; minimum order quantities apply.

Molecular Formula C16H23HgN6NaO8
Molecular Weight 650.97 g/mol
CAS No. 8069-64-5
Cat. No. B1251450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeralluride
CAS8069-64-5
Synonymsmeralluride
meralurida
mercuhydrin
mercuretin
Molecular FormulaC16H23HgN6NaO8
Molecular Weight650.97 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+]
InChIInChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;2*+1;/p-2
InChIKeyBDFXZRBRZBBYDN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meralluride (CAS 8069-64-5): Organomercurial Diuretic Reference Standard for Comparative Pharmacology and Historical Diuretic Potency Studies


Meralluride (CAS 8069-64-5) is an organomercuric compound historically used as a mercurial diuretic, typically formulated as a 1:1 mixture with theophylline (brand name Mercuhydrin) [1]. It is a synthetic organomercury derivative characterized by a succinyl-urea R-group that distinguishes it structurally from other mercurial diuretics such as mersalyl (o-carbamylphenoxyacetic acid), mercaptomerin (camphoramic acid), chlormerodrin (urea), and mercumatilin (coumarin) [2]. While mercurial diuretics have been largely superseded by safer non-mercurial alternatives such as thiazides and loop diuretics, meralluride remains a scientifically valuable reference compound for studying the pharmacological behavior of organomercurials, renal tubular transport mechanisms, and the structure-activity relationships of mercury-containing diuretic agents [3].

Why Organomercurial Diuretics Including Meralluride Cannot Be Generically Substituted: Quantitative Differences in Potency, Pharmacokinetic Behavior, and Acidification Requirements


Organomercurial diuretics exhibit marked quantitative differences in diuretic potency, pharmacokinetic behavior, and clinical response characteristics that preclude generic substitution [1]. In a comparative study of four mercurial agents in dogs, quantitative rather than qualitative differences were found to distinguish chlormerodrin, meralluride, mersalyl, and mercuric chloride [1]. Furthermore, the diuretic action of meralluride has been shown to depend on the intact specific organic mercurial molecule rather than on degradation products, as practically all excreted mercury closely resembles the administered compound with most excretion occurring within the first 6 hours [2]. Differences in acidification requirements for optimal diuretic response further underscore the non-interchangeability of these agents: mercumatilin demonstrates less dependence on concomitant acidifying salts compared to meralluride [3].

Meralluride Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Procurement Decisions


Relative Diuretic Potency: Meralluride as Reference Standard (Potency = 1.0) Versus Chlormerodrin, Diglucomethoxane, and Mercaptomerin

In a controlled human bio-assay study, meralluride (Mercuhydrin) served as the reference standard drug for potency estimation of other mercurial diuretics. Using sodium excretion as the functional endpoint, the relative potencies were determined with meralluride assigned a value of 1.0 [1]. Parenteral chlormerodrin demonstrated 3.3-fold greater potency (3.3), diglucomethoxane showed slightly higher potency (1.3), while mercaptomerin exhibited only 60% of meralluride's potency (0.6), and oral chlormerodrin was half as potent (0.5) [1].

diuretic potency mercurial diuretics human bioassay

Diuretic Efficacy: Meralluride Versus Thiazide Diuretics (Polythiazide and Chlorothiazide)

In a comparative study of ceiling-dose intramuscular administration in 13 patients with edema, polythiazide demonstrated an average diuretic efficacy value of 83.4% relative to meralluride [1]. Statistical analysis failed to support a significant difference between the two agents (sign test value 0.83, where >3.84 required for significance), with wide confidence limits of 59.9 to 106.9 [1]. In contrast, chlorothiazide showed substantially lower efficacy at only 39.7% of meralluride [1].

diuretic efficacy thiazide comparison congestive heart failure

Predictability of Diuretic Response: Meralluride Versus Mercumatilin

A clinical comparison of meralluride (Mercuhydrin) and mercumatilin (Cumertilin) evaluated predictability of obtaining a satisfactory diuretic response in patients with congestive heart failure [1]. Mercumatilin yielded satisfactory diuresis in 59.1% of 44 trials across 20 patients, compared to 58.5% of 41 trials across 14 patients for meralluride [1]. The two compounds demonstrated essentially equivalent predictability in achieving satisfactory diuresis [1].

predictability diuretic response mercurial diuretics

Local Irritation and Toxicity Profile: Meralluride Relative to Mercumatilin, Mersalyl, and Mercurophylline

Toxicological studies in mice evaluated local irritation following subcutaneous injection of mercurial diuretics [1]. Mercumatilin (Cumertilin) produced local irritation approximately the same as that from meralluride and mersalyl-theophylline, and distinctly less than that from mercurophylline [1]. The acute toxicity of mercumatilin was found to be approximately the same as that of meralluride, and the same as or less than that of mersalyl-theophylline [1].

local irritation toxicity mercurial diuretics

Acidification Dependence: Meralluride Requires Concomitant Acidifying Salts Unlike Mercumatilin

Clinical data indicate that the concomitant administration of acidifying salts is more essential for achieving satisfactory diuresis with meralluride than with mercumatilin [1]. Preliminary findings from a comparative study of 44 trials with mercumatilin and 41 trials with meralluride suggest that mercumatilin is less dependent on acidification for optimal diuretic response [1].

acidification ammonium chloride diuretic optimization

Pharmacological Behavior: Meralluride Compared with Chlormerodrin, Mersalyl, and Mercuric Chloride in Dogs

In a comparative dog study, meralluride, chlormerodrin, and mersalyl all induced diuresis by partially blocking renal tubular reabsorption of salt and water [1]. Quantitative differences distinguished the agents: mercuric chloride depressed glomerular filtration rate to a greater extent than the organic compounds, especially at high dose levels [1]. Blockade of reabsorption and onset of diuresis developed more slowly after mercuric chloride than after the organic compounds including meralluride [1]. Differences in behavior among the three organic compounds were as great as those distinguishing any one from mercuric chloride [1].

pharmacokinetics renal excretion mercurial diuretics

Meralluride Application Scenarios: Research, Reference Standard, and Comparative Pharmacology Use Cases


Reference Standard for Diuretic Potency Calibration in Human Bio-Assay Studies

Meralluride serves as a standardized reference compound (potency = 1.0) for calibrating the diuretic efficacy of other mercurial and non-mercurial agents in controlled human bio-assay settings [1]. Researchers evaluating novel diuretic candidates can use meralluride as a benchmark to quantify relative potency using sodium excretion as the functional endpoint, enabling cross-study comparisons and establishing potency hierarchies among diuretic classes [1].

Model Compound for Organomercurial Renal Pharmacology and Toxicology Research

Meralluride is a valuable model compound for investigating the renal toxicity mechanisms and pharmacological effects specific to organomercurials [1]. Its well-characterized pharmacokinetic profile—rapid removal from blood, concentration in renal cortex, and excretion of intact molecule within 6 hours [2]—makes it suitable for studying renal tubular transport mechanisms and structure-activity relationships among mercury-containing diuretics [3].

Comparative Pharmacology Studies of Mercurial Versus Non-Mercurial Diuretics

As one of the most extensively studied mercurial diuretics with documented comparative data against thiazides (polythiazide 83.4% efficacy, chlorothiazide 39.7% efficacy) [1] and other mercurials (chlormerodrin 3.3× potency, mercaptomerin 0.6× potency) [2], meralluride provides a robust comparator for studies examining the transition from mercurial to non-mercurial diuretic therapy and for historical control in retrospective analyses of diuretic efficacy [3].

Excretion and Metabolism Studies of Organomercury Compounds

Meralluride's unique property of being excreted predominantly as the intact molecule—with practically all excreted mercury closely resembling the administered compound and most excretion occurring within 6 hours [1]—makes it an ideal tracer compound for studying the renal handling and metabolic fate of organomercurials. This characteristic enables researchers to distinguish between the pharmacological activity of the parent compound versus potential degradation products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meralluride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.